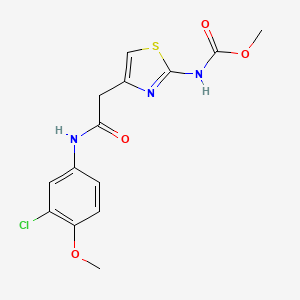

Methyl (4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

CAS No.: 946313-85-5

Cat. No.: VC4140440

Molecular Formula: C14H14ClN3O4S

Molecular Weight: 355.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946313-85-5 |

|---|---|

| Molecular Formula | C14H14ClN3O4S |

| Molecular Weight | 355.79 |

| IUPAC Name | methyl N-[4-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

| Standard InChI | InChI=1S/C14H14ClN3O4S/c1-21-11-4-3-8(5-10(11)15)16-12(19)6-9-7-23-13(17-9)18-14(20)22-2/h3-5,7H,6H2,1-2H3,(H,16,19)(H,17,18,20) |

| Standard InChI Key | BJSMYAHRAZPVMW-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC)Cl |

Introduction

Synthesis of Related Compounds

The synthesis of compounds similar to Methyl (4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. These processes often require controlled conditions using solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and reagents such as dicyclohexylcarbodiimide (DCC) for amidation reactions.

Synthesis Steps:

-

Step 1: Formation of the thiazole ring.

-

Step 2: Introduction of the 2-oxoethyl group.

-

Step 3: Coupling with the 3-chloro-4-methoxyphenyl amine.

-

Step 4: Carbamate formation.

Potential Applications

Compounds with similar structures have shown potential in therapeutic applications, particularly in cancer treatment. Their ability to interact with biological targets, such as enzymes or DNA, makes them candidates for drug development.

Potential Therapeutic Areas:

-

Cancer Treatment: Inhibition of specific enzymes or interaction with DNA.

-

Drug Discovery: Use as scaffolds for designing new drugs.

Research Findings

While specific research findings on Methyl (4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate are not available, related compounds have demonstrated promising biological activities. For example, thiosemicarbazone derivatives have shown anti-cancer properties through DNA binding and cleavage activities .

Biological Activities:

| Compound Type | Activity |

|---|---|

| Thiosemicarbazones | Anti-cancer, DNA binding, and cleavage activities. |

| Related Carbamates | Potential enzyme inhibition or DNA interaction. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume